molecular formula C19H24ClNO B3854132 N-[2-(4-chlorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine

N-[2-(4-chlorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine

Cat. No. B3854132
M. Wt: 317.9 g/mol
InChI Key: WKMFTEHGKNWABE-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine, also known as Venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of depression, anxiety, and other psychiatric disorders. The chemical structure of Venlafaxine consists of a phenethylamine backbone substituted with a chlorophenyl group, a methoxyphenyl group, and a butanamine group.

Mechanism of Action

N-[2-(4-chlorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine works by inhibiting the reuptake of both serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood and emotion. By increasing the availability of these neurotransmitters in the brain, this compound helps to regulate mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that contribute to its therapeutic efficacy. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which helps to regulate mood and reduce symptoms of depression and anxiety. In addition, this compound has been shown to modulate the activity of several other neurotransmitters, including dopamine and glutamate, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

N-[2-(4-chlorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, there are also some limitations to its use in laboratory experiments. This compound has a relatively short half-life, which may require frequent dosing in certain experiments. In addition, its effects on neurotransmitter levels may vary depending on the dose and duration of treatment, which can complicate data interpretation.

Future Directions

There are several potential future directions for research on N-[2-(4-chlorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine. One area of interest is the development of new formulations or delivery methods that can improve its therapeutic efficacy and reduce side effects. Another area of interest is the investigation of its potential use in the treatment of other conditions, such as neuropathic pain and post-traumatic stress disorder. Finally, there is a need for further research to better understand the mechanisms underlying its therapeutic effects and to identify potential biomarkers that can predict treatment response.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine has been extensively studied for its therapeutic efficacy in the treatment of depression, anxiety, and other psychiatric disorders. It has been shown to be effective in reducing symptoms of depression and anxiety in both adult and pediatric patients. In addition, this compound has been investigated for its potential use in the treatment of other conditions, such as neuropathic pain, hot flashes, and post-traumatic stress disorder.

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO/c1-15(3-4-16-7-11-19(22-2)12-8-16)21-14-13-17-5-9-18(20)10-6-17/h5-12,15,21H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMFTEHGKNWABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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